molecular formula C17H20ClF3N2O3 B4057823 methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate

methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate

Cat. No.: B4057823
M. Wt: 392.8 g/mol
InChI Key: JHDPIXFNWYSHPJ-RBOXIYTFSA-N
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Description

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C17H20ClF3N2O3 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1114547 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Reductions

A study on chiral bridged macrocyclic 1,4-dihydropyridines, which are structurally related to the compound , explored their potential for enantioselective reductions of activated carbonyl compounds to alcohols. This research highlights the importance of such compounds in synthetic organic chemistry, especially in the development of chiral molecules with potential pharmaceutical applications (Talma et al., 1985).

Antimicrobial Activity

Research involving novel bicyclic compounds fused to pyrrolidine and exhibiting antimicrobial activity suggests that structurally complex compounds containing pyrrolidine units could be valuable in developing new antimicrobial agents. This demonstrates the potential pharmaceutical applications of such compounds in fighting bacterial infections (Nural et al., 2018).

Kinetic Resolution and Enantioselectivity

A study on the kinetic resolution of 1,4-dihydropyridine derivatives by Candida rugosa lipase highlights the importance of compounds with 1,4-dihydropyridine structures in stereochemical transformations. Such processes are crucial for producing enantiomerically pure substances, which are often required in pharmaceuticals (Sobolev et al., 2002).

Synthesis and Characterization of Polymers

Research on new polyamides based on pyridine derivatives demonstrates the utility of such compounds in materials science, especially in synthesizing novel polymers with specific physical and chemical properties. This area of application underscores the compound's potential in developing new materials with unique functionalities (Faghihi & Mozaffari, 2008).

Anticonvulsant Properties

A study on the crystal structures and hydrogen bonding of anticonvulsant enaminones indicates that compounds with complex structures, including pyrrolidine and carboxylate functionalities, may have potential applications in developing new anticonvulsant drugs. This highlights the compound's relevance in medicinal chemistry and drug design (Kubicki et al., 2000).

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2,2,2-trifluoroethylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N2O3/c1-16(15(25)26-3)8-11(14(24)22-9-17(19,20)21)13(23(16)2)10-6-4-5-7-12(10)18/h4-7,11,13H,8-9H2,1-3H3,(H,22,24)/t11-,13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDPIXFNWYSHPJ-RBOXIYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.